7-Chloro-2,3-dimethylquinolin-4-amine
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Overview
Description
7-Chloro-2,3-dimethylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. Quinoline derivatives, including this compound, are recognized for their biological activities, such as antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another approach involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Nucleophilic aromatic substitution is a common reaction for modifying the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are used under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
7-Chloro-2,3-dimethylquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has shown potential as an antimicrobial, antimalarial, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used as a precursor for various quinoline derivatives.
2,3-Dimethylquinoline: Utilized in the synthesis of other heterocyclic compounds.
Uniqueness
7-Chloro-2,3-dimethylquinolin-4-amine stands out due to its unique combination of chloro and dimethyl substituents on the quinoline ring, which enhances its biological activity and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
PNSFYAWPTXBGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)Cl)C |
Origin of Product |
United States |
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